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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural and functional properties of human

and yeast phosphoglycerate mutase (PGM), crucial enzymes in the glycolytic pathway.

Understanding the subtle differences between these orthologs can inform drug development

strategies, particularly in the context of targeting metabolic pathways in fungal pathogens.

Introduction
Phosphoglycerate mutase (PGM) is a key enzyme in glycolysis, catalyzing the isomerization of

3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG). Both humans and the model

organism Saccharomyces cerevisiae (baker's yeast) utilize a cofactor-dependent

phosphoglycerate mutase (dPGM). Despite their conserved function, differences in their

primary, secondary, and quaternary structures, as well as kinetic properties, exist. This guide

explores these differences through a compilation of experimental data.

Structural Comparison
Human and yeast dPGM share a high degree of structural homology, but key differences are

present in their amino acid sequence and quaternary structure.

Amino Acid Sequence Comparison
Human phosphoglycerate mutase 1 (PGAM1) and Saccharomyces cerevisiae PGM (GPM1)

exhibit significant sequence similarity, reflecting their conserved function. A sequence alignment
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reveals a high degree of identity and similarity, particularly around the active site residues.

Feature Human PGAM1 Yeast GPM1

UniProt ID P18669 N1P8B2

Length (amino acids) 254 247

Molecular Weight (Da) 28,804 27,609

Sequence Identity
~74% conserved vs. mammal

form[1]

~74% conserved vs. mammal

form[1]

Note: The exact percentage of sequence identity can vary slightly depending on the alignment

algorithm and isoforms used.

Quaternary and Secondary Structure
While both enzymes are oligomeric, their subunit composition differs. Human PGAM1 typically

exists as a dimer, whereas yeast GPM1 is a tetramer.[2] Both enzymes are classified as

alpha/beta proteins, with a characteristic "phosphoglycerate mutase-like" fold consisting of

three main layers of alpha-helices and beta-sheets.[2]

Feature Human PGAM1 Yeast GPM1

Quaternary Structure Dimer[1] Tetramer[2]

Secondary Structure Alpha/Beta protein[2] Alpha/Beta protein[2]

Fold Classification Phosphoglycerate mutase-like Phosphoglycerate mutase-like

Active Site and Catalytic Mechanism
The catalytic mechanism for dPGM in both humans and yeast involves a phosphohistidine

intermediate. The active site contains two crucial histidine residues that facilitate the transfer of

the phosphate group from the cofactor 2,3-bisphosphoglycerate (2,3-BPG) to the substrate.

The general mechanism can be summarized as follows:
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A phosphorylated histidine residue in the active site transfers its phosphate group to the C-2

position of 3-phosphoglycerate, forming a 2,3-bisphosphoglycerate intermediate.

The phosphate group from the C-3 position of the intermediate is then transferred back to

the same histidine residue, regenerating the phosphorylated enzyme and releasing the

product, 2-phosphoglycerate.

Kinetic Properties
The kinetic parameters of human and yeast PGM have been characterized, revealing

differences in their affinity for substrates and cofactors. It is important to note that kinetic values

can vary depending on the experimental conditions such as pH, temperature, and ionic

strength.

Kinetic Parameter
Human PGAM1 (Muscle
Isoform)

Yeast GPM1

Km for 3-PG ~200 µM 600 µM[3]

Km for 2,3-BPG 0.069 µM 0.8 µM[3]

Note: These values are compiled from different studies and should be considered as

approximate for comparative purposes.

Experimental Protocols
Protein Expression and Purification
Recombinant human and yeast PGM can be expressed in E. coli and purified using standard

chromatographic techniques.

Protocol:

Cloning: The genes encoding human PGAM1 and yeast GPM1 are cloned into a suitable

expression vector (e.g., pET vector series).

Transformation: The expression vector is transformed into a suitable E. coli expression strain

(e.g., BL21(DE3)).
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Expression: Bacterial cultures are grown to an optimal density (OD600 of 0.6-0.8) and

protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

Lysis: Cells are harvested by centrifugation and lysed by sonication or high-pressure

homogenization in a suitable buffer.

Purification: The protein is purified from the cell lysate using a combination of affinity

chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange chromatography, and

size-exclusion chromatography.

X-ray Crystallography for Structural Determination
Determining the three-dimensional structure of PGM is achieved through X-ray crystallography.

Protocol:

Crystallization: Purified PGM is concentrated and subjected to crystallization screening using

various precipitants, buffers, and salts. The hanging drop or sitting drop vapor diffusion

method is commonly used.

Data Collection: Suitable crystals are cryo-protected and exposed to a high-intensity X-ray

beam, typically at a synchrotron source. The diffraction patterns are recorded on a detector.

Data Processing: The diffraction data is processed to determine the unit cell dimensions,

space group, and reflection intensities.

Structure Solution and Refinement: The phase problem is solved using methods like

molecular replacement, and an initial model of the protein is built. This model is then refined

against the experimental data to obtain the final, high-resolution structure.

Enzyme Kinetics Assay
The activity of PGM is typically measured using a coupled enzyme assay.

Protocol:

Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl),

MgCl2, ADP, NADH, the substrate 3-phosphoglycerate, and the coupling enzymes enolase,
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pyruvate kinase (PK), and lactate dehydrogenase (LDH).

Initiation: The reaction is initiated by adding PGM to the mixture.

Measurement: The conversion of 3-PG to 2-PG by PGM is coupled to the subsequent

reactions catalyzed by enolase, PK, and LDH. The final step, the oxidation of NADH to

NAD+ by LDH, is monitored by the decrease in absorbance at 340 nm using a

spectrophotometer.

Data Analysis: The initial rate of the reaction is calculated from the linear portion of the

absorbance versus time plot. Kinetic parameters (Km and Vmax) are determined by

measuring the reaction rates at varying substrate concentrations and fitting the data to the

Michaelis-Menten equation.

Visualizing the Comparison Workflow
The following diagram illustrates a typical workflow for the comparative analysis of human and

yeast phosphoglycerate mutase.
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Workflow for Comparative Analysis of Human and Yeast PGM
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Caption: A flowchart outlining the key steps in the comparative analysis of human and yeast

PGM.

Conclusion
While human and yeast phosphoglycerate mutases share a conserved catalytic mechanism

and overall fold, notable differences exist in their primary sequence, quaternary structure, and

kinetic properties. These distinctions, though subtle, can be exploited for the rational design of

species-specific inhibitors, a promising avenue for the development of novel antifungal agents.

This guide provides a foundational dataset and experimental framework to aid researchers in

this endeavor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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